molecular formula C19H16N2O5 B1679584 Roxadustat CAS No. 808118-40-3

Roxadustat

货号 B1679584
CAS 编号: 808118-40-3
分子量: 352.3 g/mol
InChI 键: YOZBGTLTNGAVFU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Roxadustat is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor used to treat symptomatic anemia associated with chronic kidney disease . It works by reducing the breakdown of the hypoxia-inducible factor (HIF), which is a transcription factor that stimulates red blood cell production in response to low oxygen levels .


Synthesis Analysis

Roxadustat synthesis involves several steps. The process starts with tyrosine and methyl alcohol, ethanol, propyl alcohol, Virahol, propyl carbinol, esterification is there is and obtains corresponding tyrosine ester in isopropylcarbinol or the trimethyl carbinol under the sulphuric acid catalysis of weight percent 65-98% .


Molecular Structure Analysis

Roxadustat has a molecular weight of 352.346 and a chemical formula of C19H16N2O5 . It has several polymorphs of cocrystal, co-former, and salt .


Chemical Reactions Analysis

A two-compartment model with first-order absorption adequately described roxadustat pharmacokinetics, with parameter estimates for apparent clearance of 1.1 L/h in non-dialysis-dependent CKD subjects, and apparent central and peripheral volumes of distribution of 14.9 L and 9.5 L, respectively .


Physical And Chemical Properties Analysis

Roxadustat has poor aqueous solubility and photochemical stability . It has several polymorphs of cocrystal, co-former, and salt .

科学研究应用

Roxadustat in Chronic Kidney Disease (CKD) Anemia

Roxadustat has shown efficacy in treating anemia in CKD patients not requiring dialysis. It increases hemoglobin levels, improves iron metabolism, and reduces serum hepcidin levels without the need for intravenous iron supplementation, making it a well-tolerated alternative to traditional anemia treatments (Provenzano et al., 2016). Furthermore, its use in dialysis patients has demonstrated non-inferiority to epoetin alfa, with additional benefits such as increased transferrin levels and reduced need for iron supplementation (Chen et al., 2019).

Impact on Iron Utilization

Significant improvements in iron utilization parameters, including ferritin, serum iron, and transferrin saturation, have been observed, indicating roxadustat's role in enhancing iron availability for erythropoiesis. Its ability to decrease hepcidin levels, a key regulator of iron metabolism, underscores its potential in managing CKD-associated anemia more effectively (Besarab et al., 2015).

Therapeutic Potential Beyond Anemia

Roxadustat's mechanism of action, through the stabilization of hypoxia-inducible factors, suggests potential therapeutic applications beyond anemia treatment. It has garnered interest for its possible use in treating various diseases such as carcinomas, neurological diseases, ocular diseases, and tissue and organ injuries. Its impact on erythropoiesis and iron metabolism without the need for intravenous interventions presents a novel approach to treating a range of conditions (Kaijun et al., 2020).

安全和危害

Roxadustat may be harmful if swallowed or inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . In clinical trials, the most common side effects include hypertension, vascular access thrombosis, diarrhea, peripheral edema, hyperkalemia, and nausea .

Relevant Papers

Several papers have been published on Roxadustat. One paper discusses the efficacy and safety of Roxadustat for the treatment of anemia in patients with chronic kidney disease . Another paper presents a meta-analysis assessing the efficacy and safety of Roxadustat . A third paper discusses the pharmacokinetics and pharmacodynamics of Roxadustat .

属性

IUPAC Name

2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZBGTLTNGAVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230644
Record name FG-4592
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Roxadustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Anemia is a common complication of chronic kidney disease that may be caused by reduced production of renal erythropoietin (EPO), functional iron deficiency due to increased levels of hepcidin, blood loss, reduced erythrocyte survival duration, and inflammation. Hypoxia-inducible factor (HIF) is a transcription factor that induces several target oxygen-sensitive genes in response to low oxygen levels in the cellular environment, or hypoxia. Target genes are involved in erythropoiesis, such as those for EPO, EPO receptor, proteins promoting iron absorption, iron transport, and haem synthesis. Activation of the HIF pathway is an important adaptive responsive to hypoxia to increase red blood cell production. HIF is heterodimeric and contains an oxygen-regulated α-subunit. The α-subunit houses an oxygen-dependent degradation (ODD) domain that is regulated and hydroxylated by HIF-prolyl hydroxylase (HIF-PHD) enzymes under normoxic cellular conditions. HIF-PHD enzymes play a crucial role in maintaining a balance between oxygen availability and HIF activity. Roxadustat is a reversible and potent inhibitor of HIF-PHD enzymes: inhibition of HIF-PHD leads to the accumulation of functional HIF, an increase in plasma endogenous EPO production, enhanced erythropoiesis, and indirect suppression of hepcidin, which is an iron regulator protein that is increased during inflammation in chronic kidney disease. Roxadustat can also regulate iron transporter proteins and regulates iron metabolism by increasing serum transferrin, intestinal iron absorption and the release of stored iron in patients with anemia associated with dialysis-dependent or dialysis-independent CKD. Overall, roxadustat improves iron bioavailability, increases Hb production, and increases red cell mass.
Record name Roxadustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Roxadustat

CAS RN

808118-40-3
Record name FG 4592
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808118-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Roxadustat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808118403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roxadustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FG-4592
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROXADUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3O30D9YMX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A pressure flask was charged with 3e (30.92 g), glycine (22.52 g), methanol (155 mL), sodium methoxide solution (64.81 g) and sealed (as an alternative, sodium glycinate was used in place of glycine and sodium methoxide). The reaction was heated to about 110° C. until reaction was complete. The mixture was cooled, filtered, washed with methanol, dried under vacuum, dissolved in water and washed with ethyl acetate. The ethyl acetate was removed and to the resulting aqueous layer an acetic acid (18.0 g) solution was added. The suspension was stirred at room temperature, filtered, and the solid washed with water (3×30 mL), cold acetone (5-10° C., 2×20 mL), and dried under vacuum to obtain 2-(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxamido)acetic acid (Yield: 86.1%, HPLC: 99.8%).
Name
Quantity
30.92 g
Type
reactant
Reaction Step One
Quantity
22.52 g
Type
reactant
Reaction Step One
Quantity
64.81 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Roxadustat
Reactant of Route 2
Reactant of Route 2
Roxadustat
Reactant of Route 3
Reactant of Route 3
Roxadustat
Reactant of Route 4
Roxadustat
Reactant of Route 5
Reactant of Route 5
Roxadustat
Reactant of Route 6
Roxadustat

Citations

For This Compound
3,900
Citations
S Dhillon - Drugs, 2019 - Springer
… of roxadustat leading to this first … roxadustat was observed over a dose range of 40–200 mg [20]. Following single or multiple oral doses of roxadustat 40, 100, 160 or 200 mg, roxadustat …
Number of citations: 182 link.springer.com
S Qie, N Jiao, K Duan, J Li, Y Liu, G Liu - International urology and …, 2021 - Springer
… use of roxadustat in clinical practice. To provide evidence for application of roxadustat in clinical … of RCTs which compared roxadustat with placebo or EPO in CKD patients with anemia. …
Number of citations: 24 link.springer.com
N Chen, C Hao, X Peng, H Lin, A Yin… - … England Journal of …, 2019 - Mass Medical Soc
… level was 40.6 mg per deciliter in the roxadustat group and 7.7 mg per deciliter in the … in the roxadustat group than in the placebo group. The efficacy of roxadustat in hemoglobin …
Number of citations: 466 www.nejm.org
L Jia, X Dong, J Yang, R Jia… - Annals of translational …, 2019 - ncbi.nlm.nih.gov
… roxadustat by an evidence-based method. In this study, we systematically reviewed randomized controlled trials (RCTs) on roxadustat … the therapeutic effectiveness of roxadustat on Hb, …
Number of citations: 24 www.ncbi.nlm.nih.gov
Q Zheng, H Yang, X Fu, Y Huang, R Wei… - Nephrology Dialysis …, 2021 - academic.oup.com
… These findings support roxadustat for the treatment of anemia in patients with … roxadustat is effective and safe in patients with either nondialysis or dialysis CKD [22]. Currently roxadustat …
Number of citations: 30 academic.oup.com
R Provenzano, A Besarab, CH Sun… - Clinical journal of the …, 2016 - ncbi.nlm.nih.gov
… each with varying roxadustat starting doses (tiered weight and fixed amounts) and frequencies (two and three times weekly) followed by hemoglobin maintenance with roxadustat one to …
Number of citations: 286 www.ncbi.nlm.nih.gov
N Chen, C Hao, BC Liu, H Lin, C Wang… - … England Journal of …, 2019 - Mass Medical Soc
… to receive roxadustat or epoetin … roxadustat would be established if the lower boundary of the two-sided 95% confidence interval for the difference between the values in the roxadustat …
Number of citations: 489 www.nejm.org
U Del Balzo, PE Signore, G Walkinshaw… - … of Pharmacology and …, 2020 - ASPET
… studied the effects of roxadustat on activation of … roxadustat to correct anemia in two different rodent models. The five-sixth nephrectomy model was used to demonstrate that roxadustat …
Number of citations: 42 jpet.aspetjournals.org
T Akizawa, M Iwasaki, T Otsuka, Y Yamaguchi… - Kidney International …, 2021 - Elsevier
… were randomized to either the roxadustat treatment arm or the DA … the roxadustat treatment arm (reference arm). Patients who received roxadustat started administration of roxadustat 3 …
Number of citations: 35 www.sciencedirect.com
L Zhang, J Hou, J Li, SS Su, S Xue - Aging (Albany NY), 2021 - ncbi.nlm.nih.gov
… and phase III roxadustat clinical trials have reported that roxadustat can … Thus, roxadustat can elevate the Hb levels in anemic … on the safety and efficacy of roxadustat in CKD patients in …
Number of citations: 12 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。